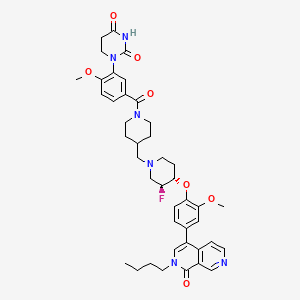
PROTAC BRD9 Degrader-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD9 デグレーダー-4は、ブロモドメイン含有タンパク質9(BRD9)を標的として分解するように設計された二機能性分子です。この化合物は、ユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解する、PROteolysis TArgeting Chimera(PROTAC)技術の一種です。 PROTAC BRD9 デグレーダー-4は、タンパク質レベルを調節し、細胞プロセスに影響を与える能力のために、主に癌研究で使用されます .
準備方法
合成経路と反応条件: PROTAC BRD9 デグレーダー-4の合成は、BRD9阻害剤とE3リガーゼリガンドをリンカーを介して結合させることから始まります。このプロセスは通常、次の手順を含みます。
BRD9阻害剤の合成: この手順では、BRD9に選択的に結合できる小分子の調製を行います。
E3リガーゼリガンドの合成: 一般的に使用されるリガンドには、セレブロンE3リガーゼに結合するタリドミドまたはポマリドミドが含まれます。
リンカーの付加: BRD9阻害剤とE3リガーゼリガンドを結合させるために、化学リンカーが使用されます。リンカーの選択は、PROTAC分子の有効性に大きく影響します。
工業生産方法: PROTAC BRD9 デグレーダー-4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析法などの技術が精製と特性評価に使用されます .
反応の種類:
酸化: PROTAC BRD9 デグレーダー-4は、特にリンカーまたはBRD9阻害剤部分において、酸化反応を起こす可能性があります。
還元: 化合物が還元可能な官能基を含む場合は、還元反応が起こる可能性があります。
置換: この化合物は、BRD9阻害剤またはE3リガーゼリガンドの官能基が置換される置換反応に関与できます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、求核剤。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
PROTAC BRD9 デグレーダー-4は、科学研究において幅広い用途を持っています。
化学: タンパク質分解経路と標的タンパク質分解が細胞プロセスに与える影響を研究するためのツールとして使用されます。
生物学: 遺伝子発現やクロマチンリモデリングなど、さまざまな生物学的プロセスにおけるBRD9の役割の理解に役立ちます。
医学: 特にBRD9が関与する癌において、癌治療における潜在的な治療的用途について調査されています。
科学的研究の応用
Key Features:
- Target Specificity : Selectively degrades BRD9 without affecting other bromodomain proteins.
- E3 Ligase Recruitment : Engages cereblon for efficient ubiquitination.
- Proteasomal Pathway : Utilizes the cellular proteasome for degradation.
Cancer Treatment
-
Synovial Sarcoma
- Background : Synovial sarcoma is a rare but aggressive soft tissue sarcoma associated with poor prognosis.
- Application : PROTAC BRD9 Degrader-4 has shown potential in preclinical models for treating synovial sarcoma by degrading BRD9, thus disrupting the formation of the BAF complex essential for tumor growth .
- Acute Myeloid Leukemia
Case Studies
Table 1: Comparison of BRD9 Degraders
| Compound Name | DC50 (nM) | Application Area |
|---|---|---|
| This compound | 1.8 | Synovial Sarcoma |
| FHD-609 | 0.5 | Advanced Synovial Sarcoma |
| CW-3308 | 0.3 | Rhabdoid Tumor |
作用機序
PROTAC BRD9 デグレーダー-4は、ユビキチン-プロテアソーム系を介したBRD9の分解を誘導することにより、その効果を発揮します。この化合物は、BRD9とE3ユビキチンリガーゼの三者複合体を形成し、BRD9のユビキチン化とそれに続くプロテアソームによる分解につながります。このプロセスは、細胞内のBRD9のレベルを効果的に低下させ、その生物学的機能を調節します。 関与する分子標的には、BRD9タンパク質とセレブロンE3リガーゼ経路が含まれます .
類似の化合物:
dBRD9: BRD9阻害剤BI 7273をセレブロンE3リガーゼリガンドポマリドミドに結合させて構成された、BRD9のもう1つの強力で選択的なデグレーダー.
VZ185: BRD9とその近縁のホモログであるBRD7の両方の選択的デグレーダーであり、in vitroおよびin vivo研究に適しています.
PROTAC BRD9 デグレーダー-4の独自性: PROTAC BRD9 デグレーダー-4は、その特定の設計とBRD9に対する高い選択性によって独自性があります。この化合物は、特に癌研究において、BRD9の生物学的機能とその疾患における役割を研究するための強力なツールを提供します。 その二機能性は、BRD9の精密な標的化と分解を可能にし、標的タンパク質分解の分野における貴重な資産となっています .
類似化合物との比較
Uniqueness of PROTAC BRD9 Degrader-4: this compound is unique due to its specific design and high selectivity for BRD9. It offers a powerful tool for studying the biological functions of BRD9 and its role in disease, particularly in cancer research. Its bifunctional nature allows for precise targeting and degradation of BRD9, making it a valuable asset in the field of targeted protein degradation .
生物活性
PROTAC (Proteolysis Targeting Chimeras) technology has emerged as a promising strategy for targeted protein degradation, offering advantages over traditional inhibitors. Among the various PROTACs developed, PROTAC BRD9 Degrader-4 stands out due to its selective degradation of the BRD9 protein, which is implicated in various cancers, particularly in the context of chromatin remodeling complexes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by recruiting the E3 ubiquitin ligase complex to facilitate the ubiquitination and subsequent degradation of the BRD9 protein. The compound is designed to bind specifically to BRD9 while simultaneously engaging with an E3 ligase, promoting targeted proteasomal degradation.
Structural Composition
The structural components of this compound enable effective protein degradation and facilitate the study of BRD9's role in cancer biology. It is composed of:
- A BRD9 inhibitor component.
- A cereblon (CRBN) E3 ligase ligand.
Potency and Selectivity
The biological activity of this compound has been characterized in various studies. Notably:
- IC50 Values : In MOLM-13 cells, this compound exhibits an IC50 of approximately 56.6 nM , indicating potent activity against BRD9 without degrading other bromodomain proteins such as BRD4 or BRD7 at concentrations up to 5 μM .
- Degradation Efficiency : In HEK293 cells, a related DCAF1-based PROTAC demonstrated about 90% BRD9 protein loss after just 6 hours of incubation at sub-µM concentrations .
Case Studies
- Acute Leukemia Models : In studies involving acute leukemia cell lines, treatment with PROTACs targeting BRD9 resulted in significant antiproliferative effects. For instance, QA-68 (a degrader analog) showed concentration-dependent inhibition with IC50 values ranging from 1–10 nM for sensitive cell lines like MV4-11 .
- In Vivo Studies : The efficacy of PROTACs has also been validated in vivo. For example, oral dosing with targeted glue degraders resulted in effective degradation of BRD9 and was shown to be dependent on proteasome activity .
Comparative Analysis of PROTACs Targeting BRD9
| Compound Name | IC50 (nM) | Cell Line | Mechanism | Efficacy Notes |
|---|---|---|---|---|
| This compound | 56.6 | MOLM-13 | CRBN recruitment | Selective for BRD9; minimal off-target effects |
| QA-68 | 1–10 | MV4-11 | Ubiquitination via CRBN | Strong antiproliferative effects |
| DBr-1 | ~90 | HEK293 | DCAF1 recruitment | Rapid degradation observed within 30 minutes |
特性
分子式 |
C42H49FN6O7 |
|---|---|
分子量 |
768.9 g/mol |
IUPAC名 |
1-[5-[4-[[(3S,4S)-4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]-3-fluoropiperidin-1-yl]methyl]piperidine-1-carbonyl]-2-methoxyphenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C42H49FN6O7/c1-4-5-16-48-25-32(30-10-15-44-23-31(30)41(48)52)28-6-9-37(38(22-28)55-3)56-35-13-17-46(26-33(35)43)24-27-11-18-47(19-12-27)40(51)29-7-8-36(54-2)34(21-29)49-20-14-39(50)45-42(49)53/h6-10,15,21-23,25,27,33,35H,4-5,11-14,16-20,24,26H2,1-3H3,(H,45,50,53)/t33-,35-/m0/s1 |
InChIキー |
RHYLAIPZKCALML-LRHLLKFHSA-N |
異性体SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)O[C@H]4CCN(C[C@@H]4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
正規SMILES |
CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















